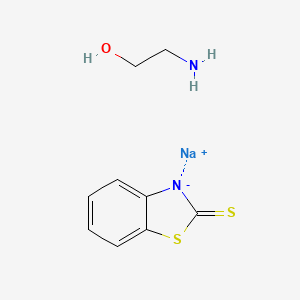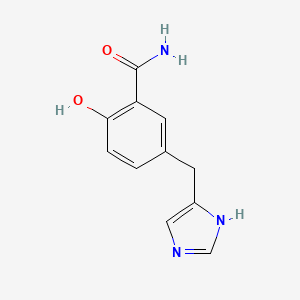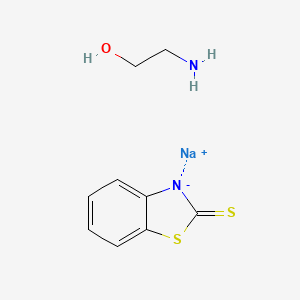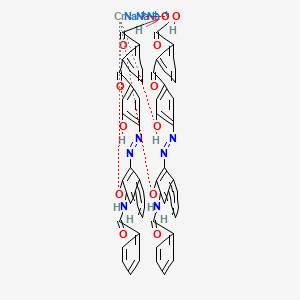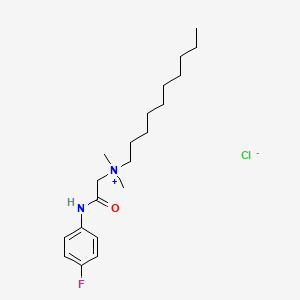
Iminodiacetic acid, monosodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iminodiacetic acid, monosodium is an organic compound with the formula C4H6NO4Na. It is a derivative of iminodiacetic acid, where one of the carboxyl groups is in the form of its sodium salt. This compound is a white solid and is known for its chelating properties, forming stable complexes with metal ions. It is widely used in various industrial and scientific applications due to its ability to bind metal ions effectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iminodiacetic acid, monosodium can be synthesized through the reaction of iminodiacetic acid with sodium hydroxide. The reaction typically involves dissolving iminodiacetic acid in water and then adding sodium hydroxide to the solution. The mixture is then heated to promote the reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound is often produced by reacting disodium iminodiacetate with phosphorus trichloride and water. This process involves several steps, including the concentration of the resulting solution and the separation of sodium chloride by filtration. The final product is obtained by further processing and purification .
Chemical Reactions Analysis
Types of Reactions
Iminodiacetic acid, monosodium undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is a key feature of its chelating properties.
Substitution: The compound can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include metal salts (e.g., copper, nickel, zinc) and acids or bases to adjust the pH. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions.
Major Products Formed
The major products formed from reactions involving this compound are metal-chelate complexes. These complexes are used in various applications, including chromatography and metal ion separation .
Scientific Research Applications
Iminodiacetic acid, monosodium has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical processes, including metal ion separation and purification.
Biology: The compound is employed in immobilized metal-ion affinity chromatography (IMAC) for the purification of proteins and other biomolecules.
Medicine: Iminodiacetic acid derivatives are used in diagnostic imaging, particularly in hepatobiliary scintigraphy, where they help visualize the liver and gallbladder.
Industry: It is used in the production of herbicides, such as glyphosate, and in the treatment of wastewater to remove heavy metals
Mechanism of Action
The mechanism of action of iminodiacetic acid, monosodium involves its ability to act as a chelating agent. The compound forms stable complexes with metal ions through its nitrogen and oxygen donor atoms. This chelation process involves the formation of double five-membered chelate rings with metal ions, which stabilizes the metal ion and prevents it from participating in unwanted reactions. The chelation mechanism is crucial in applications such as metal ion separation and protein purification .
Comparison with Similar Compounds
Iminodiacetic acid, monosodium can be compared with other chelating agents, such as:
Nitrilotriacetic acid (NTA): Similar to this compound, NTA is a tridentate ligand that forms stable complexes with metal ions. NTA has a higher affinity for certain metal ions compared to this compound.
Ethylenediaminetetraacetic acid (EDTA): EDTA is a tetradentate ligand that forms even more stable complexes with metal ions than this compound. It is widely used in various applications, including medicine and industry.
Diethylenetriaminepentaacetic acid (DTPA): DTPA is a pentadentate ligand with a higher chelating capacity than this compound. .
Properties
CAS No. |
31685-59-3 |
|---|---|
Molecular Formula |
C4H6NNaO4 |
Molecular Weight |
155.08 g/mol |
IUPAC Name |
sodium;2-(carboxymethylamino)acetate |
InChI |
InChI=1S/C4H7NO4.Na/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI Key |
YMUIJWOIZMVBQZ-UHFFFAOYSA-M |
Canonical SMILES |
C(C(=O)O)NCC(=O)[O-].[Na+] |
Related CAS |
142-73-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


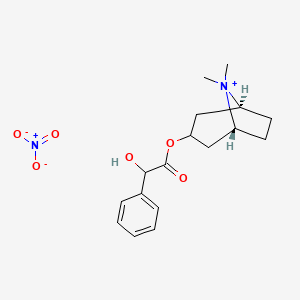

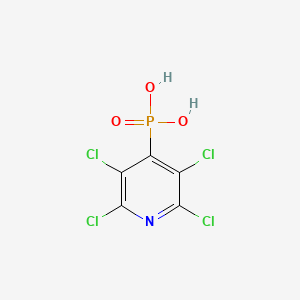
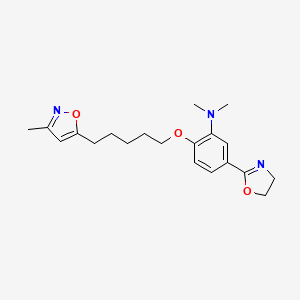
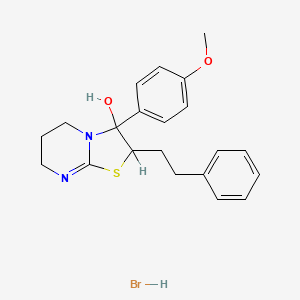
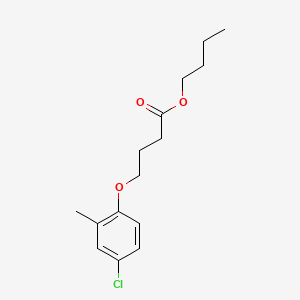
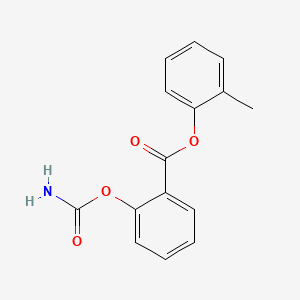
![Decyl 4-butyl-4-[[2-(decyloxy)-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12699528.png)
